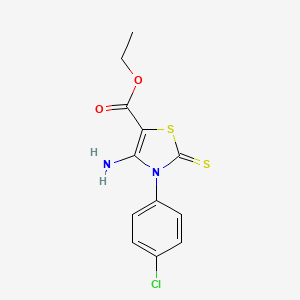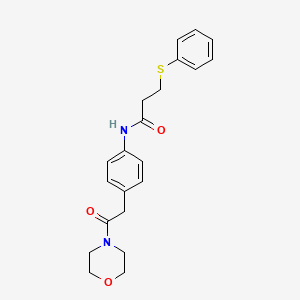![molecular formula C15H20N4O3 B2571341 6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-82-3](/img/structure/B2571341.png)
6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as TBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBA is a triazine derivative that has been shown to possess a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer activities. In
Scientific Research Applications
Mosquito Larvicidal and Antibacterial Properties
Research has demonstrated that derivatives of 6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one exhibit moderate mosquito larvicidal and antibacterial activities. Notably, some compounds have shown relatively high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species. These findings suggest potential applications in developing new agents for controlling mosquito populations and treating bacterial infections (Castelino et al., 2014).
Synthesis and Characterization
A number of studies have focused on the synthesis of various derivatives of this compound, exploring different chemical reactions and conditions to expand the library of compounds with potential biological activities. These synthetic efforts are crucial for generating novel compounds that can be further tested for various biological and pharmacological applications (Mironovich & Kostina, 2012).
Pharmacological Potential
The structural analogs of this compound have been investigated for their potential cardiogenetic activity. These studies have developed protocols for the swift functionalization of the triazine core, leading to molecules with promising biological activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Linder et al., 2018).
Antioxidant Activity
The search for new antioxidants is a critical pharmacological task, given the connection between oxidative stress and severe diseases such as atherosclerosis and Alzheimer's disease. Derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing promising results in screening tests in vitro. This research highlights the potential of these compounds as antioxidants, which could contribute to the development of treatments for diseases associated with oxidative stress (Novodvorskyi et al., 2020).
Mechanism of Action
Mode of Action
Given the complexity of biological systems, the compound likely interacts with multiple targets, leading to a variety of effects .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and downstream effects of this compound will be elucidated .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
It is hoped that future studies will provide more detailed information about this compound’s interactions with biological systems .
properties
IUPAC Name |
6-tert-butyl-3-(2,5-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)12-13(20)17-14(19-18-12)16-10-8-9(21-4)6-7-11(10)22-5/h6-8H,1-5H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNIYSMKQDYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

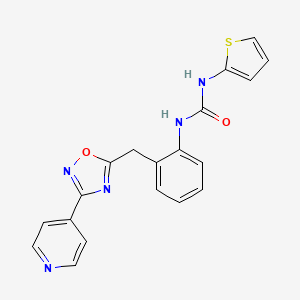
![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
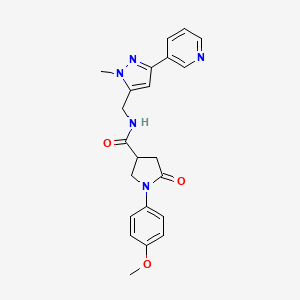
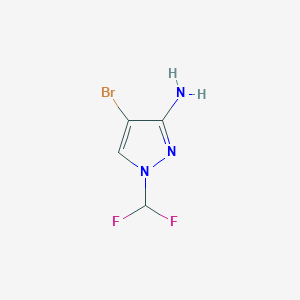
![N-(3-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571266.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
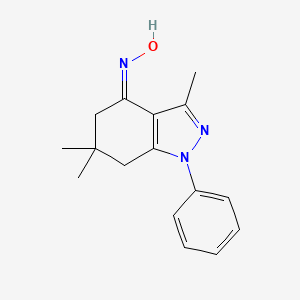
![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)
